molecular formula C15H24BrNO3 B4391369 2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol

2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol

Cat. No. B4391369
M. Wt: 346.26 g/mol
InChI Key: DIDVGBLOSFNKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol, also known as BRINOL, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of beta-adrenergic receptor agonists and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol acts as a selective beta-adrenergic receptor agonist, which means that it selectively binds to and activates beta-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscles in the airways, which makes breathing easier for patients with asthma and chronic obstructive pulmonary disease. It also leads to an increase in heart rate and cardiac output, which makes it useful in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects
2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol has a range of biochemical and physiological effects. It has been found to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which leads to the activation of protein kinase A (PKA). This activation leads to the phosphorylation of a range of proteins, which leads to the relaxation of smooth muscles in the airways and an increase in heart rate and cardiac output. 2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol has also been found to have anti-inflammatory effects, which makes it useful in the treatment of asthma and chronic obstructive pulmonary disease.

Advantages and Limitations for Lab Experiments

2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol has several advantages for lab experiments. It is easy to synthesize and has good stability under a range of conditions. It also has a range of well-characterized biochemical and physiological effects, which makes it useful for studying the mechanisms of action of beta-adrenergic receptor agonists. However, 2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has some toxic effects, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol. One area of research is the development of more potent and selective beta-adrenergic receptor agonists. Another area of research is the development of new formulations of 2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol that have improved solubility and bioavailability. Finally, there is a need for more studies on the long-term effects of 2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol on human health.

Scientific Research Applications

2-[(2-bromo-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol has been extensively studied for its potential use as a therapeutic agent. It has been found to have a range of applications in the field of medicine, including the treatment of asthma, chronic obstructive pulmonary disease, and cardiovascular diseases. It has also been studied for its potential use in the treatment of obesity and diabetes.

properties

IUPAC Name

2-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO3/c1-10(2)20-14-7-12(16)11(6-13(14)19-5)8-17-15(3,4)9-18/h6-7,10,17-18H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDVGBLOSFNKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Br)CNC(C)(C)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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